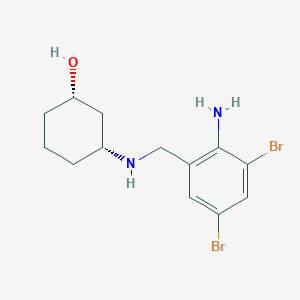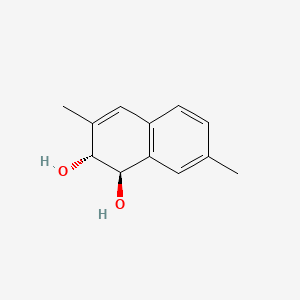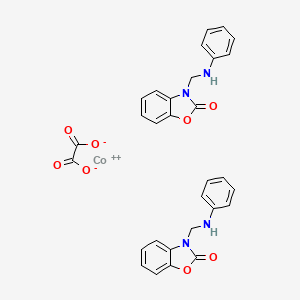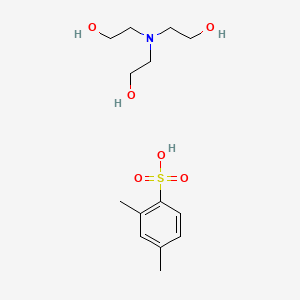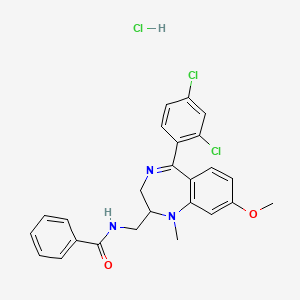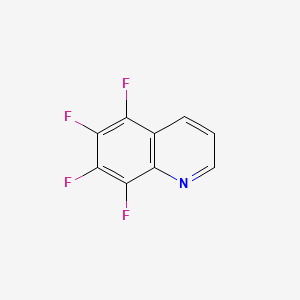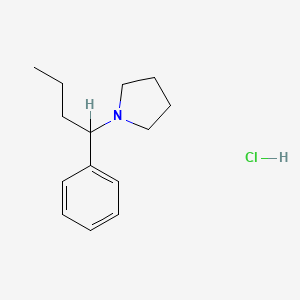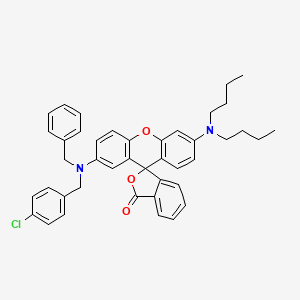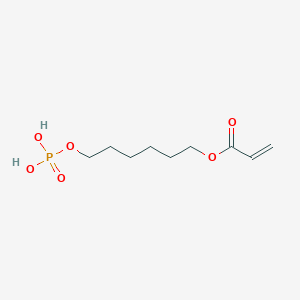
6-Phosphoxyhexyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. The compound is characterized by its unique structure, which includes a phosphonate group attached to a hexyl chain and an acrylate moiety.
Vorbereitungsmethoden
The synthesis of 6-phosphoxyhexyl acrylate typically involves the esterification of acrylic acid with 6-phosphoxyhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
6-Phosphoxyhexyl acrylate undergoes several types of chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers with various applications in coatings, adhesives, and biomedical devices.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles, such as thiols, to form thioether derivatives.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and nucleophiles for addition reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Phosphoxyhexyl acrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-phosphoxyhexyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and stability . The phosphonate group enhances the compound’s hydrophilicity and biocompatibility, making it suitable for biomedical applications .
Vergleich Mit ähnlichen Verbindungen
6-Phosphoxyhexyl acrylate can be compared with other acrylate compounds, such as:
2-Hydroxyethyl acrylate: Similar in structure but contains a hydroxyl group instead of a phosphonate group.
2-Ethylhexyl acrylate: Contains an ethylhexyl group and is used in pressure-sensitive adhesives and coatings.
Methyl acrylate: A simpler acrylate with a methyl group, used in the production of polymers and copolymers.
The uniqueness of this compound lies in its phosphonate group, which imparts additional functionality and enhances its suitability for specific applications, particularly in the biomedical field .
Eigenschaften
CAS-Nummer |
85589-95-3 |
|---|---|
Molekularformel |
C9H17O6P |
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
6-phosphonooxyhexyl prop-2-enoate |
InChI |
InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13) |
InChI-Schlüssel |
UNLGHUTUQNFLSO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


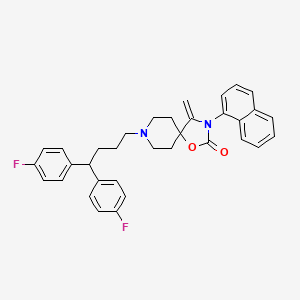

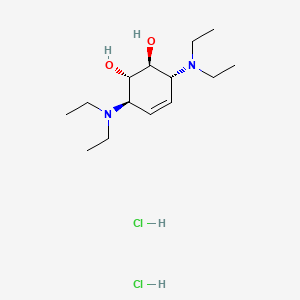
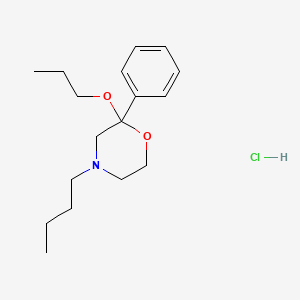

![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
